4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione
Description
4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione is a bicyclic heterocyclic compound featuring an imidazole ring fused with a dihydrothione moiety. Its structure includes a methyl group at position 4 and a 2-(methylsulfanyl)ethyl substituent at position 3. The thione group (C=S) at position 2 contributes to its electron-deficient character, making it reactive in nucleophilic and coordination chemistry.
Properties
IUPAC Name |
4-methyl-5-(2-methylsulfanylethyl)-1,3-dihydroimidazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S2/c1-5-6(3-4-11-2)9-7(10)8-5/h3-4H2,1-2H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPLBFKQCNATFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=S)N1)CCSC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of 4-methylimidazole with 2-(methylsulfanyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The imidazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and antifungal activities.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Imidazole/Thione Derivatives
1-(3,5-Dichloro-4-hydroxyphenyl)-4-(4-(trifluoromethyl)benzylamino)-5-(2,4,5-trihydroxyphenyl)-1H-imidazole-2(5H)-thione () Structural Differences: Contains aromatic substituents (chloro, hydroxyl, trifluoromethyl) directly attached to the imidazole-thione core. Synthetic Route: Synthesized via a multicomponent reaction involving amines, aldehydes, and isocyanides, differing from the cyclocondensation methods used for the target compound .
4-Methyl-3-(methylsulfanyl)-5-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole () Structural Differences: Features a triazole-thione core fused with a thienopyridine system. Key Contrast: The extended π-conjugation in this compound enhances UV absorption and electronic delocalization, unlike the simpler bicyclic structure of the target compound .
Thione-Containing Heterocycles
Ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate () Structural Differences: A pyrimidine-thione fused with thiophene and thiopyran rings.
Physicochemical Properties
Biological Activity
4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of 4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of appropriate precursors under controlled conditions. The process often includes the formation of the imidazole ring, which is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related imidazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Antitumor Activity
Imidazole compounds have been investigated for their antitumor potential. A study highlighted that certain derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. The structure-activity relationship (SAR) indicates that modifications at specific positions on the imidazole ring enhance cytotoxicity against cancer cell lines.
Antiparasitic Activity
In addition to antibacterial and antitumor effects, some imidazole derivatives have shown promise as antiparasitic agents. Research indicates that these compounds can disrupt the metabolism of protozoan parasites, leading to reduced viability.
Study 1: Antimicrobial Efficacy
A study focused on evaluating the antimicrobial activity of various imidazole derivatives, including 4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione. The compound exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione | 32 | Staphylococcus aureus |
| 4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione | 64 | Escherichia coli |
Study 2: Antitumor Mechanism
In another investigation, the antitumor effects of the compound were assessed against human cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
